2,4'-Dimethyl-2,2'-azodivaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'2,4'-Dimethyl-2,2'-azodivaleronitrile' is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as Vazo 67, and it is a free radical initiator that is widely used in various fields of research, including polymer chemistry, material science, and biochemistry.
Wirkmechanismus
The mechanism of action of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization reactions by reacting with monomers and initiating chain reactions. The high reactivity of this compound makes it an effective initiator for various polymerization reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of '2,4'-Dimethyl-2,2'-azodivaleronitrile' on living organisms. However, studies have shown that this compound can cause skin irritation and allergic reactions in some individuals. It is important to handle this compound with care and follow proper safety protocols during its use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using '2,4'-Dimethyl-2,2'-azodivaleronitrile' in lab experiments include its high reactivity, which makes it an effective initiator for various polymerization reactions. Additionally, this compound is readily available and relatively inexpensive, making it a popular choice for research. However, the limitations of using this compound include its potential toxicity and the need for proper safety protocols during its use.
Zukünftige Richtungen
There are several future directions for research on '2,4'-Dimethyl-2,2'-azodivaleronitrile.' One potential area of research is the development of new and more efficient methods for synthesizing this compound. Additionally, there is a need for further research on the biochemical and physiological effects of this compound on living organisms. Finally, there is a need for research on the potential applications of this compound in other fields, such as medicine and agriculture.
Conclusion
In summary, '2,4'-Dimethyl-2,2'-azodivaleronitrile' is a highly reactive compound that has numerous applications in scientific research, particularly in the field of polymer chemistry. While there are limitations to its use, this compound remains a popular choice for researchers due to its effectiveness as a radical initiator. Further research is needed to fully understand the potential applications and limitations of this compound.
Synthesemethoden
The synthesis of '2,4'-Dimethyl-2,2'-azodivaleronitrile' involves the reaction of 2,4-pentanedione with hydrazine hydrate and sodium nitrite. This reaction produces a yellow crystalline compound that is highly reactive and can initiate radical polymerization reactions.
Wissenschaftliche Forschungsanwendungen
'2,4'-Dimethyl-2,2'-azodivaleronitrile' has numerous applications in scientific research, particularly in the field of polymer chemistry. It is commonly used as a radical initiator for the synthesis of various polymers, including polyacrylates, polystyrene, and polyvinyl chloride. Additionally, this compound is also used in the production of adhesives, coatings, and other materials.
Eigenschaften
CAS-Nummer |
15457-18-8 |
---|---|
Produktname |
2,4'-Dimethyl-2,2'-azodivaleronitrile |
Molekularformel |
C12H20N4 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-[(1-cyano-3-methylbutyl)diazenyl]-2-methylpentanenitrile |
InChI |
InChI=1S/C12H20N4/c1-5-6-12(4,9-14)16-15-11(8-13)7-10(2)3/h10-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
CVLPHLARBKIAPB-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Kanonische SMILES |
CCCC(C)(C#N)N=NC(CC(C)C)C#N |
Andere CAS-Nummern |
15457-18-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.